molecular formula C13H18N2O2 B1274713 2-(4-Benzoyl-1-piperazinyl)ethanol CAS No. 56227-56-6

2-(4-Benzoyl-1-piperazinyl)ethanol

Cat. No. B1274713
CAS RN: 56227-56-6
M. Wt: 234.29 g/mol
InChI Key: DBMBIBSNWGXLHE-UHFFFAOYSA-N
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Description

The compound "2-(4-Benzoyl-1-piperazinyl)ethanol" is a chemical structure that is not directly mentioned in the provided papers, but it is related to the class of compounds discussed across the studies. These papers focus on the synthesis and evaluation of various piperazine derivatives, which are of interest due to their potential pharmacological activities, such as anti-acetylcholinesterase activity and H1-antihistaminic activity .

Synthesis Analysis

The synthesis of piperazine derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to "2-(4-Benzoyl-1-piperazinyl)ethanol". The synthesis involves the introduction of bulky moieties and substituents to enhance the activity of the compounds. Similarly, paper outlines the synthesis of a related compound, "2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol", by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to achieve a high yield of 88.5%.

Molecular Structure Analysis

The molecular structure of piperazine derivatives plays a crucial role in their pharmacological activity. Paper provides insight into the crystal structure of a complex that includes a piperazine derivative, highlighting the importance of the arrangement of atoms and the coordination polyhedron in the activity of such compounds. Although the exact structure of "2-(4-Benzoyl-1-piperazinyl)ethanol" is not analyzed, the principles of molecular structure analysis can be inferred from the detailed crystallographic study presented.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are influenced by the substituents attached to the piperazine nucleus. Paper discusses the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group for potent antihistaminic activity. The reactivity of these compounds can be tailored by modifying the substituents, as seen in the synthesis of various derivatives in paper , where different secondary amines are treated with 4-bromomethylbenzenesulfonyl chloride to obtain the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are determined by their molecular structure and substituents. These properties are crucial for their biological activity and pharmacokinetics. While the papers do not provide explicit data on the physical and chemical properties of "2-(4-Benzoyl-1-piperazinyl)ethanol", they do discuss the properties of similar compounds. For example, paper mentions the affinity of a compound for acetylcholinesterase versus butyrylcholinesterase, which is a result of its chemical properties. Additionally, paper evaluates the enzyme inhibitory activity and cytotoxicity of synthesized derivatives, which are directly related to their chemical properties.

Scientific Research Applications

Antimicrobial Agents

2-(4-Benzoyl-1-piperazinyl)ethanol shows promise in the development of new antimicrobial agents. Patel and Park (2015) synthesized a new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones with significant in vitro activity against bacteria and fungi (Patel & Park, 2015). Additionally, Abubshait et al. (2011) reported the synthesis of novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives, which exhibited antimicrobial activity (Abubshait et al., 2011).

Anticancer Activity

Kubica et al. (2018) designed and synthesized new derivatives of 2-(4-benzoyl-1-piperazinyl)quinoline with potential anticancer activity. Their study found these compounds to exhibit significant anticancer activity in cell culture (Kubica et al., 2018).

Thermal Behaviour Analysis

Krzyżak et al. (2013) investigated the thermal behavior of new benzo-1,2-thiazine long-chain aryl-piperazine derivatives. Their research provides insights into the stability and possible applications of these compounds in various fields (Krzyżak et al., 2013).

HIV-1 Inhibitor Development

BMS-663749, a prodrug of an HIV-1 attachment inhibitor containing 2-(4-benzoyl-1-piperazinyl) moiety, was studied by Kadow et al. (2012) for its potential in HIV-1 treatment. This research underscores the significance of such compounds in developing effective HIV-1 attachment inhibitors (Kadow et al., 2012).

Molecular Structure and Spectral Analysis

Mekala et al. (2015) conducted a theoretical investigation of 2-(1-piperazinyl)ethanol's molecular structure, vibrational spectra, NMR, UV, and NBO analysis. This study aids in understanding the compound's electronic properties and potential applications (Mekala et al., 2015).

Synthesis of Novel Derivatives

Research by Patel et al. (2011) involved the synthesis of new pyridine derivatives, showcasing the versatility of 2-(4-benzoyl-1-piperazinyl)ethanol in the creation of compounds with potential therapeutic applications (Patel et al., 2011).

Safety and Hazards

“2-(4-Benzoyl-1-piperazinyl)ethanol” is classified as an irritant . For more detailed safety, risk, and hazard information, as well as Material Safety Data Sheets (MSDS), it is recommended to refer to the supplier or manufacturer’s resources .

properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-11-10-14-6-8-15(9-7-14)13(17)12-4-2-1-3-5-12/h1-5,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMBIBSNWGXLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390769
Record name 2-(4-benzoyl-1-piperazinyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56227-56-6
Record name [4-(2-Hydroxyethyl)-1-piperazinyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56227-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-benzoyl-1-piperazinyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Benzoyl-piperazin-1-yl)-ethanol (38A) is prepared from 1-benzoyl-piperazine as described for 28A.
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